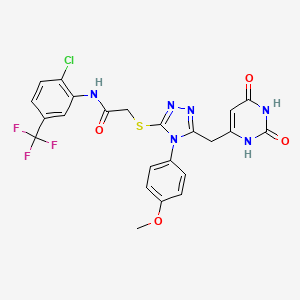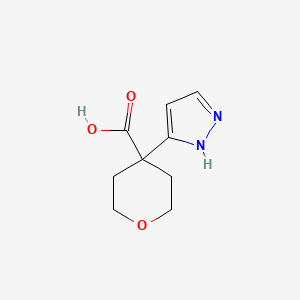
4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid” is a chemical compound with the CAS Number: 1478425-38-5 . It has a molecular weight of 196.21 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC Name of the compound is 4-(1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-carboxylic acid . The InChI Code is 1S/C9H12N2O3/c12-8(13)9(2-5-14-6-3-9)7-1-4-10-11-7/h1,4H,2-3,5-6H2,(H,10,11)(H,12,13) .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 196.21 .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Biological Activities
4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid falls within the category of pyrazole carboxylic acid derivatives, which are notable for their broad range of biological activities. These compounds are pivotal in organic chemistry due to their versatile synthetic applicability and significant biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. This mini-review aims to provide an overview of the synthesis of pyrazole carboxylic acid derivatives and their biological applications, showcasing their importance in medicinal chemistry (Cetin, 2020).
Role in Heterocyclic Compounds Synthesis
The reactivity of derivatives related to pyrazole, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlights their value as building blocks for synthesizing various heterocyclic compounds. These compounds serve as precursors for crafting heterocycles like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, underlining their utility in organic synthesis and dye production. This comprehensive review focuses on the preparation, reactivity, and application of these derivatives in generating a wide array of heterocyclic compounds and dyes, emphasizing their significance in synthetic chemistry and materials science (Gomaa & Ali, 2020).
Biotechnological Production Routes
Exploring biotechnological routes for producing valuable chemicals from biomass, such as lactic acid, underscores the potential of using derivatives like 4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid as precursors or intermediates. Lactic acid, a significant hydroxycarboxylic acid derived from biomass fermentation, serves as a key feedstock for green chemistry, enabling the production of chemicals like pyruvic acid, acrylic acid, and lactate ester. This review article highlights the advancements in producing these chemicals from lactic acid via biotechnological routes, suggesting a shift towards more sustainable chemical production processes (Gao, Ma, & Xu, 2011).
Synthesis and Pharmacological Properties
The comprehensive review on pyrazole and its pharmacological properties provides an in-depth analysis of the heterocyclic chemistry of pyrazoles, including 4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid derivatives. Pyrazole's significance in pharmaceutical compounds and drugs is highlighted, with a focus on its basic and unsaturated nature due to the presence of double bonds. This review covers the structure, chemical properties, nomenclature, synthetic approaches, and biological activities of pyrazole derivatives, offering valuable insights for future medicinal and pharmaceutical research (Bhattacharya et al., 2022).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
4-(1H-pyrazol-5-yl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-8(13)9(2-5-14-6-3-9)7-1-4-10-11-7/h1,4H,2-3,5-6H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZDNZHHLFRLQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

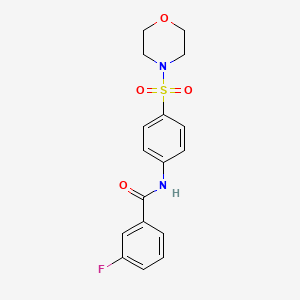
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2469142.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide](/img/structure/B2469146.png)
![N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide](/img/structure/B2469148.png)
![{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2469149.png)
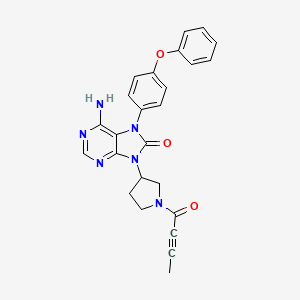
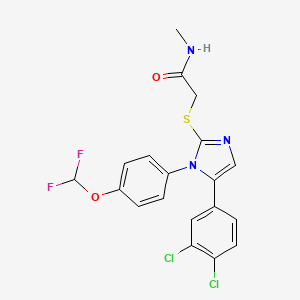
![2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid](/img/structure/B2469153.png)
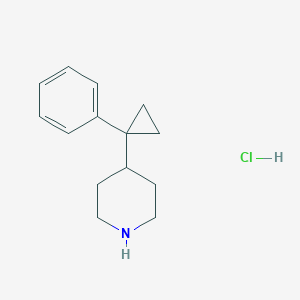
![2-[(5-Bromofuran-2-yl)formamido]propanoic acid](/img/structure/B2469155.png)
![(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2469156.png)
![N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide](/img/structure/B2469158.png)
![Ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2469159.png)
